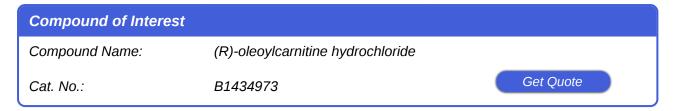


Application Notes and Protocols: Oleoylcarnitine Hydrochloride in Lipidomics Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylcarnitine (C18:1), an ester of carnitine and oleic acid, is a long-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. It is an essential intermediate in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] In the field of lipidomics, the quantitative analysis of oleoylcarnitine and other acylcarnitines serves as a powerful tool for investigating mitochondrial function and identifying metabolic dysregulation. Altered levels of oleoylcarnitine have been implicated in a range of pathologies, including cardiovascular disease, type 2 diabetes, and certain metabolic syndromes, making it a significant biomarker in clinical and pharmaceutical research.[1][3][4][5]

Oleoylcarnitine hydrochloride is a stable, synthetically available form of oleoylcarnitine, commonly used as a reference standard in analytical methods for its precise quantification in biological samples. These application notes provide an overview of its utility in lipidomics, alongside detailed protocols for its analysis.

Applications in Lipidomics Research



- Biomarker for Cardiovascular Disease (CVD): Elevated serum levels of oleoylcarnitine have been associated with an increased risk of cardiovascular events.[3][6] Its quantification can aid in the early detection and risk stratification of patients with coronary artery disease.[7]
- Indicator of Metabolic Perturbations in Type 2 Diabetes (T2D): Dysregulation of fatty acid oxidation is a hallmark of T2D. Studies have shown significantly altered concentrations of oleoylcarnitine in individuals with T2D and prediabetic conditions, reflecting impaired mitochondrial function.[1][2][8][9]
- Monitoring Mitochondrial Function: As a key metabolite in fatty acid oxidation, the levels of
 oleoylcarnitine can provide insights into the efficiency of mitochondrial bioenergetics. This is
 crucial in studies of metabolic diseases and in the evaluation of drug candidates that may
 impact mitochondrial health.
- Drug Discovery and Development: The modulation of acylcarnitine profiles, including that of oleoylcarnitine, can be used to assess the efficacy and potential off-target effects of therapeutic agents targeting metabolic pathways.

Quantitative Data Summary

The following tables summarize representative concentrations of oleoylcarnitine (C18:1) in human serum or plasma from lipidomics studies, comparing healthy controls with patient cohorts.

Table 1: Serum Oleoylcarnitine (C18:1) Concentrations in Prediabetic States and Type 2 Diabetes

Group	Oleoylcarnitine (C18:1) Concentration (µM)	Reference
Normal Glucose Tolerance (NGT)	0.24 ± 0.08	[1][9]
Impaired Glucose Tolerance (IGT)	0.28 ± 0.11	[1][9]
Type 2 Diabetes (T2D)	0.29 ± 0.12	[1][9]



*Indicates a statistically significant difference compared to the NGT group. Data are presented as mean ± standard deviation.

Table 2: Plasma Oleoylcarnitine (C18:1) Concentrations in Obesity and Type 2 Diabetes

Group	Oleoylcarnitine (C18:1) Concentration (µM)	Reference
Lean	0.17 ± 0.01	[2]
Obese	0.25 ± 0.02	[2]
Type 2 Diabetes (T2D)	0.26 ± 0.03	[2]

^{*}Indicates a statistically significant difference compared to the lean group. Data are presented as mean ± standard error of the mean.

Table 3: Serum Oleoylcarnitine (C18:1) Concentrations in Coronary Artery Disease

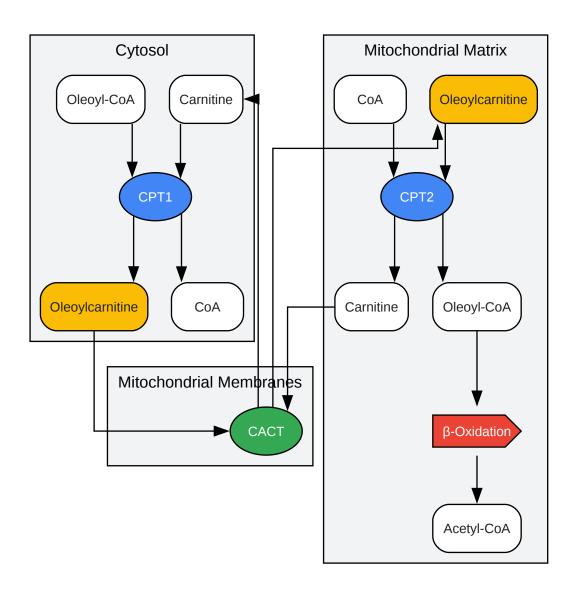
Group	Oleoylcarnitine (C18:1) Concentration (µM)	Reference
Chronic Coronary Syndrome	0.28 (0.21 - 0.36)	[7]
Acute Coronary Syndrome (ACS)	0.25 (0.19 - 0.32)*	[7]
Stable Angina (within ACS)	0.28 (0.21 - 0.37)	[7]
ST-Segment Elevation Myocardial Infarction (STEMI)	0.23 (0.17 - 0.29)**	[7]

^{*}Indicates a statistically significant difference compared to the Chronic Coronary Syndrome group. **Indicates a statistically significant difference compared to the Stable Angina group. Data are presented as median (interquartile range).

Signaling Pathway



The following diagram illustrates the role of oleoylcarnitine in the transport of oleoyl-CoA into the mitochondria for β -oxidation.



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Carnitine shuttle and mitochondrial β -oxidation of oleoyl-CoA.

Experimental Protocols

Preparation of Oleoylcarnitine Hydrochloride Standard Stock Solution



Objective: To prepare a concentrated stock solution of oleoylcarnitine hydrochloride for use in calibration curves and as a spiking standard.

Materials:

- Oleoylcarnitine hydrochloride (analytical grade)
- Methanol (LC-MS grade)
- Analytical balance
- Volumetric flasks (Class A)
- Micropipettes

Protocol:

- Accurately weigh approximately 10 mg of oleoylcarnitine hydrochloride using an analytical balance.
- Transfer the weighed standard to a 10 mL volumetric flask.
- Add a small amount of methanol to dissolve the standard completely.
- Once dissolved, bring the volume up to the 10 mL mark with methanol.
- Cap the flask and invert several times to ensure homogeneity. This results in a 1 mg/mL stock solution.
- Store the stock solution at -20°C in an amber glass vial to protect from light.

Extraction of Acylcarnitines from Human Serum

Objective: To extract acylcarnitines, including oleoylcarnitine, from human serum samples for subsequent LC-MS/MS analysis. This protocol is based on a protein precipitation method.[10] [11]

Materials:



- Human serum samples (stored at -80°C)
- Methanol (LC-MS grade), ice-cold
- Internal standard solution (e.g., a mix of deuterated acylcarnitines in methanol)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Refrigerated microcentrifuge
- Nitrogen evaporator or vacuum concentrator (optional)
- Reconstitution solvent (e.g., 50:50 methanol:water with 0.1% formic acid)

Protocol:

- Thaw frozen serum samples on ice.
- In a 1.5 mL microcentrifuge tube, add 100 μL of serum.
- Add 400 μL of ice-cold methanol containing the internal standard mixture. The internal standard is crucial for correcting for matrix effects and variations in extraction efficiency.
- Vortex the mixture vigorously for 30 seconds to precipitate proteins.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.
- The supernatant can be directly injected for LC-MS/MS analysis, or it can be dried down
 under a gentle stream of nitrogen or using a vacuum concentrator and then reconstituted in a
 smaller volume of reconstitution solvent to concentrate the analytes.[3]



• If dried, reconstitute the sample in 100 μ L of the reconstitution solvent. Vortex and centrifuge briefly to pellet any insoluble material before transferring to an autosampler vial for analysis.

Quantification of Oleoylcarnitine by LC-MS/MS

Objective: To quantify the concentration of oleoylcarnitine in extracted serum samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Instrumentation and Conditions:

- Liquid Chromatograph: UPLC or HPLC system
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI), positive mode
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm particle size) is commonly used.
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL

LC Gradient:



Time (min)	% Mobile Phase B
0.0	30
1.0	30
8.0	95
10.0	95
10.1	30
12.0	30

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

• Oleoylcarnitine (C18:1):

Precursor ion (Q1): m/z 426.4

Product ion (Q3): m/z 85.1

o Collision Energy: Optimized for the specific instrument, typically around 25-35 eV.

• Internal Standard (e.g., d3-Oleoylcarnitine):

Precursor ion (Q1): m/z 429.4

Product ion (Q3): m/z 85.1

Collision Energy: Optimized for the specific instrument.

Protocol:

- Prepare a calibration curve by serially diluting the oleoylcarnitine hydrochloride stock solution in a surrogate matrix (e.g., charcoal-stripped serum or a synthetic matrix) to concentrations ranging from approximately 0.01 μ M to 10 μ M.
- Extract the calibration standards and quality control (QC) samples using the same protocol as the study samples.

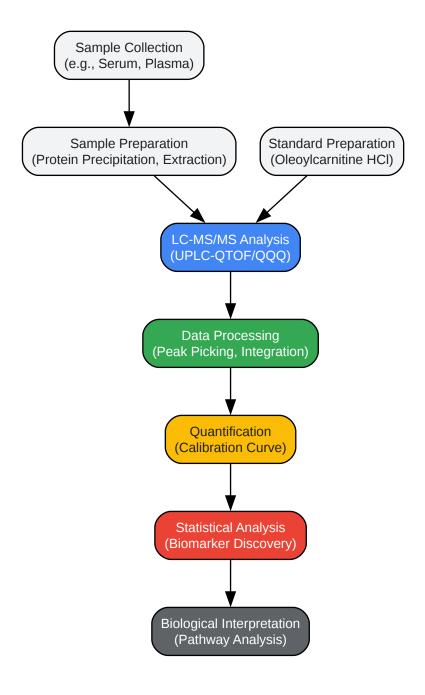


- Set up the LC-MS/MS instrument with the specified conditions.
- Create a sequence table including blanks, calibration standards, QC samples, and the unknown serum samples.
- Acquire the data in MRM mode.
- Process the data using the instrument's software. Construct a calibration curve by plotting
 the peak area ratio of the analyte to the internal standard against the nominal concentration
 of the calibration standards.
- Use the regression equation from the calibration curve to determine the concentration of oleoylcarnitine in the unknown samples.

Experimental Workflow

The following diagram provides a high-level overview of a typical lipidomics workflow for the analysis of oleoylcarnitine.





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A typical lipidomics experimental workflow.

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